molecular formula C10H16O3 B2466033 2-Oxaspiro[4.5]decane-3-carboxylic acid CAS No. 2344681-38-3

2-Oxaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B2466033
CAS No.: 2344681-38-3
M. Wt: 184.235
InChI Key: NQAIIHQBPMYVKF-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Frameworks in Organic Synthesis and Design

Spirocyclic frameworks, characterized by two rings connected by a single common atom, are of paramount importance in organic chemistry. Their rigid and well-defined three-dimensional geometry makes them attractive scaffolds in medicinal chemistry and materials science. The unique spatial arrangement of substituents around the spiro center can lead to novel biological activities and physical properties. The synthesis of these complex structures often presents unique challenges, driving the development of innovative synthetic strategies.

Structural Classification and Nomenclature of the 2-Oxaspiro[4.5]decane Core

The systematic nomenclature of spiro compounds follows established IUPAC guidelines. The name "2-Oxaspiro[4.5]decane-3-carboxylic acid" precisely describes its structure. "Spiro" indicates the presence of a spirocyclic system. The numbers in the brackets, [4.5], denote the number of carbon atoms in each ring connected to the spiro atom, excluding the spiro atom itself. In this case, one ring has four carbons (a cyclopentane (B165970) ring) and the other has five (a cyclohexane (B81311) ring). "2-Oxa" signifies that a carbon atom at the second position of the spiroalkane is replaced by an oxygen atom, forming a heterocyclic ether. Finally, "-3-carboxylic acid" indicates the presence of a carboxyl group at the third position of the heterocyclic ring.

The core structure, 2-Oxaspiro[4.5]decane, is a heterocyclic spiro compound. The presence of the carboxylic acid group introduces a functional handle that can be used for further chemical modifications and introduces chirality to the molecule.

Below is a table summarizing the key structural features of the parent compound.

FeatureDescription
Core Structure 2-Oxaspiro[4.5]decane
Ring 1 Tetrahydrofuran (B95107) ring (5-membered with one oxygen)
Ring 2 Cyclohexane ring (6-membered carbocycle)
Spiro Atom A quaternary carbon atom common to both rings
Functional Group Carboxylic acid (-COOH) at position 3

Basic chemical data for this compound is provided in the following table. chemicalbook.comuni.lu

IdentifierValue
CAS Number 2344681-38-3 chemicalbook.com
Molecular Formula C10H16O3 uni.lu
Molecular Weight 184.23 g/mol
InChIKey NQAIIHQBPMYVKF-UHFFFAOYSA-N uni.lu

Research Landscape and Future Directions for this compound

The current research landscape for this compound appears to be in its nascent stages. While it is available from commercial suppliers, indicating its potential use in synthetic chemistry, dedicated studies on its synthesis, properties, and applications are not widely reported.

Future research directions could involve:

Development of stereoselective synthetic routes: The presence of multiple stereocenters suggests that the development of methods to control the stereochemistry would be a valuable endeavor.

Exploration of its utility as a building block: The carboxylic acid functionality allows for its incorporation into larger, more complex molecules, potentially leading to the discovery of new bioactive compounds or materials with unique properties.

Computational studies: Theoretical calculations could provide insights into its conformational preferences and reactivity, guiding future experimental work.

Given the established importance of spirocyclic frameworks, it is anticipated that research into this compound and its derivatives will expand as chemists continue to explore novel chemical space.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c11-9(12)8-6-10(7-13-8)4-2-1-3-5-10/h8H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAIIHQBPMYVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(OC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Oxaspiro 4.5 Decane 3 Carboxylic Acid and Analogues

Multi-Step Approaches for the 2-Oxaspiro[4.5]decane Scaffold

Multi-step syntheses are fundamental to constructing the complex three-dimensional architecture of the 2-oxaspiro[4.5]decane system. These routes often rely on the sequential formation of rings and the introduction of necessary functional groups through well-established organic reactions.

Cyclization and Oxidation Processes in Spiran Synthesis

Oxidative cyclization represents a powerful tool for the formation of spiran systems. This process typically involves the oxidation of a suitably designed precursor molecule, which triggers an intramolecular cyclization to yield the spirocyclic core. A variety of oxidizing agents have been employed to facilitate this transformation, leading to the diastereoselective formation of spirans. For instance, the combination of hydrogen peroxide and molybdenum(VI) oxide (MoO₃) serves as a clean and efficient system for the oxidative cyclization of bisnaphthols into spirans. researchgate.net Similarly, potassium ferricyanide (B76249) has been used to oxidize synthetic benzophenones, leading to the formation of spirocyclic compounds like (±)-dehydrogriseofulvin. researchgate.net

Hypervalent iodine reagents, often generated in situ from iodoarenes using terminal oxidants like m-chloroperoxybenzoic acid (m-CPBA), are also effective for spirolactonization. beilstein-journals.orgnih.gov These reagents can mediate the cyclization of substrates such as para-substituted esters and phenols to afford the corresponding spirolactones. beilstein-journals.org The reaction mechanism often involves the generation of a reactive iodine(III) species that initiates the cyclization cascade. beilstein-journals.orgnih.gov

Table 1: Oxidative Cyclization Methods for Spiran Synthesis

Oxidizing System Substrate Type Product Type Reference
Hydrogen peroxide/MoO₃ Bisnaphthols Spirans researchgate.net
Potassium ferricyanide Benzophenones Spirocyclic dienones researchgate.net
m-CPBA / Iodotoluene p-Substituted phenols Spirolactones beilstein-journals.org
m-CPBA β-Furyl amides Spiro-γ-butenolides nih.gov

Synthesis via Knoevenagel Condensation and Subsequent Transformations

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds. sciensage.info It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. This reaction can be adapted for the synthesis of precursors to the 2-oxaspiro[4.5]decane scaffold.

A typical approach involves the condensation of a cyclic ketone, such as cyclopentanone, with an active methylene compound like malonic acid. mdpi.comjocpr.com This initial condensation, often catalyzed by a base or a Lewis acid, yields an intermediate that can undergo subsequent transformations. mdpi.commdpi.com These transformations may include reduction of the newly formed double bond and intramolecular cyclization (lactonization) to construct the spiro-lactone ring system. The versatility of the Knoevenagel condensation allows for the use of various aromatic and aliphatic aldehydes, expanding its utility in synthesizing diverse heterocyclic and carbocyclic compounds. sciensage.infojocpr.com

Table 2: Knoevenagel Condensation for Spirocycle Precursors

Carbonyl Compound Active Methylene Compound Catalyst Example Intermediate Product Reference
Cyclopentanone Malonic acid Acetic anhydride (B1165640) / H₂SO₄ 6,10-Dioxaspiro[4.5]decane-7,9-dione mdpi.com
Aromatic Aldehydes Malononitrile Selenium promoted ZrO₂ Alkene derivatives jocpr.com
4-Chlorobenzaldehyde Various active methylenes Boric acid 2-Arylidene derivatives mdpi.com

Anhydride Formation and Cyclization Strategies for Spirocyclic Lactones

The use of cyclic anhydrides as precursors provides a direct and efficient route to spirocyclic lactones. One prominent strategy involves the reaction of dicarboxylic anhydrides with organometallic reagents. acs.org Specifically, the treatment of bridged bicyclic anhydrides with di-Grignard reagents, such as 1,4-bis(bromomagnesio)butane, leads to the formation of tricyclic spiro γ-lactones in good yields. acs.org This method offers the advantage of preserving the stereochemistry of the starting anhydride substrate. acs.org

An alternative approach begins with a di-acid precursor, which is first converted into a more reactive intermediate. For example, a carboxylic acid can be reacted with oxalyl chloride to form the corresponding acid chloride. nih.gov Subsequent treatment with a base like pyridine (B92270) can then induce intramolecular cyclization to yield the desired spiro-lactone. nih.gov Carboxylic anhydrides can also be prepared directly from the dehydration of carboxylic acids, although this often requires harsh conditions or the use of a strong dehydrating agent like phosphorus pentoxide (P₂O₅). chemistrysteps.com

Advanced Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

Modern synthetic chemistry offers sophisticated methods for constructing complex molecular frameworks. For the 2-oxaspiro[4.5]decane system, advanced reactions that form key carbon-carbon and carbon-heteroatom bonds are instrumental in building the spirocyclic core with high efficiency and selectivity.

Grignard Reactions in Spirocyclic Compound Construction

Grignard reagents are powerful nucleophiles widely used for carbon-carbon bond formation. Their application in constructing spirocyclic systems is particularly effective when di-Grignard reagents are employed. A versatile methodology for synthesizing spiro γ-lactones involves the reaction of α,ω-bis(bromomagnesio)alkanes with cyclic anhydrides. acs.org

For example, reacting 1,4-bis(bromomagnesio)butane or 1,5-bis(bromomagnesio)pentane with bridged tricyclic anhydrides provides a general route to the corresponding tricyclic spiro γ-butanolides. acs.org The reaction proceeds via nucleophilic attack of the Grignard reagent on the anhydride carbonyl groups, followed by cyclization to form the stable lactone ring. This approach has been successfully extended to complex bridged endo and exo bicyclic systems, demonstrating its broad applicability. acs.org

Table 3: Application of Di-Grignard Reagents in Spiro-Lactone Synthesis

Di-Grignard Reagent Anhydride Substrate Product Reference
1,4-bis(bromomagnesio)butane Bridged tricyclic anhydrides Tricyclic spiro γ-lactones acs.org
1,5-bis(bromomagnesio)pentane Bridged tricyclic anhydrides Tricyclic spiro δ-lactones acs.org

Friedel-Crafts Reactions for Precursor Ketocarboxylic Acids

The Friedel-Crafts reaction is a fundamental method for attaching substituents to aromatic rings. nih.gov The acylation variant is particularly useful for synthesizing ketocarboxylic acids, which are valuable precursors for spirocyclic compounds. In this reaction, an aromatic compound reacts with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.gov

To generate a precursor for a spiro system, an aromatic ring can be acylated with a cyclic anhydride. This intramolecular reaction leads to the formation of a ketocarboxylic acid, where one carbonyl group of the anhydride forms a ketone with the aromatic ring, and the other is opened to a carboxylic acid. This intermediate contains the necessary functionalities for subsequent intramolecular cyclization (lactonization) to form the spiro-lactone ring fused to the aromatic system. Following the acylation, the resulting ketone can be reduced to an alkyl group if desired, using methods like the Clemmensen or Wolff-Kishner reductions. youtube.com

Table 4: Components of Friedel-Crafts Acylation for Precursor Synthesis

Aromatic Substrate Acylating Agent Catalyst Product Type Reference
Benzene or derivative Cyclic anhydride AlCl₃ (Lewis Acid) Ketocarboxylic acid nih.gov

Intermolecular Diels-Alder Cycloadditions for Oxaspiro[5.5]decanenones

The Diels-Alder reaction, a powerful tool in synthetic organic chemistry, offers a direct pathway to complex cyclic systems. nih.gov Its application in constructing spirocyclic frameworks is a testament to its versatility. nih.gov In the context of oxaspiro compounds, intermolecular Diels-Alder reactions have been employed to synthesize substituted oxaspiro[4.5]decanenones. One notable approach involves the use of alkylidene 2,3-dimethoxybutenolides, which can be derived from L-ascorbic acid, as dienophiles. researchgate.net This strategy highlights the use of readily available starting materials to build complex molecular architectures. researchgate.net The Diels-Alder reaction has a wide range of applications in industrial processes, including hetero-Diels-Alder reactions and intramolecular cycloadditions, underscoring its importance in creating stereoselective transformations. nih.gov

Biocatalytic and Stereoselective Synthetic Pathways

Biocatalysis has emerged as a powerful strategy for the synthesis of complex molecules, offering high selectivity and mild reaction conditions. nih.gov In the synthesis of 2-oxoacid derivatives, enzymatic methods have been developed for the challenging task of constructing quaternary carbon centers. nih.gov Enzymes acting as aldolases can catalyze the carbon-carbon bond formation between a 2-oxoacid (nucleophile) and a carbonyl compound (electrophile). nih.gov

Recent studies have shown that variants of oxopentoate methyltransferase (KphMTE.coli) can facilitate the construction of 3,3,3-trisubstituted 2-oxoacids, which feature gem-alkyl and spirocyclic centers. nih.gov This enzymatic aldol (B89426) addition tolerates a range of aldehydes, including formaldehyde, acetaldehyde, and various aldose sugars, demonstrating the potential for creating diverse and complex structures with high enantioselectivity. nih.gov The use of 2-oxoacids as substrates in these enzymatic reactions provides a direct route to valuable building blocks for a variety of downstream chemical transformations. nih.gov

Table 1: Enzymatic Aldol Addition for Quaternary Center Formation

Enzyme Variant Nucleophile (2-Oxoacid) Electrophile (Aldehyde) Product Feature Selectivity

The stereocontrolled synthesis of spiroketals, also known as spiroacetals, is a significant challenge in organic synthesis due to the need to control the stereochemistry at the anomeric carbon. acs.orgnih.gov Traditional methods often rely on thermodynamic control, which may not yield the desired, less stable isomer. nih.gov Kinetically controlled reactions offer a powerful alternative to access specific stereoisomers independent of their inherent thermodynamic preferences. nih.gov

One successful strategy involves the use of glycal epoxides as precursors. A Ti(Oi-Pr)4-mediated kinetic spiroketalization has been developed that proceeds with retention of configuration at the anomeric carbon. acs.orgnih.gov This method is notable as it does not depend on thermodynamic equilibrium to achieve stereocontrol. acs.org The process involves the stereoselective epoxidation of a C1-alkylglycal, followed by the titanium-mediated spirocyclization. acs.org This approach has proven effective for creating a diversity of five-, six-, and even seven-membered ring spiroketals with high stereocontrol. nih.gov Furthermore, zinc salts have been utilized to control the spiro-center in the synthesis of oxygenated 5,5-spiroketals, enabling the stereocontrolled synthesis of complex natural products like cephalosporolide E. beilstein-journals.org

Table 2: Comparison of Spiroketalization Strategies

Method Control Type Key Reagent Outcome Reference
Acid-Catalyzed Cyclization Thermodynamic TsOH Favors thermodynamically stable isomer nih.gov
Methanol-Induced Spirocyclization Kinetic MeOH Inversion of configuration acs.orgnih.gov
Titanium-Mediated Spirocyclization Kinetic Ti(Oi-Pr)4 Retention of configuration acs.orgnih.gov

Photochemical Approaches to Oxaspirodecanes

Photochemistry provides unique reaction pathways that are often inaccessible through thermal methods. A novel and efficient photochemical approach to the oxaspiro[4.5]decane core has been developed using a blue LED light-induced reaction of vinyldiazoacetates and quinones. acs.org This method leads to the formation of spirocyclic dihydrofurans, which contain the desired oxaspiro[4.5]decane skeleton. acs.orgchemrxiv.org

Mechanistically, this reaction departs from the typical reactivity of diazo compounds. Instead of proceeding through a vinylcarbene intermediate, the reaction is initiated by the photoexcitation of the quinone to its triplet state. acs.orgchemrxiv.org Subsequent energy transfer to the vinyldiazo ester is followed by the addition of the vinylogous carbon to the quinone oxygen. This forms a triplet diradical that collapses to the spirocyclic product upon loss of dinitrogen. acs.orgchemrxiv.org The resulting spirocyclic dihydrofurans can also undergo a Brønsted acid-catalyzed rearrangement to form valuable chromene structures. acs.org

Synthesis of Nitrogen-Containing 2-Oxaspiro[4.5]decane Derivatives

The incorporation of nitrogen atoms into the 2-oxaspiro[4.5]decane framework gives rise to aza-analogs with distinct chemical properties and potential biological activities. A diastereoselective Au/Pd relay catalytic tandem cyclization has been developed for the synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net This process operates under mild conditions and involves the generation of a furan-derived azadiene from an enynamide, which then undergoes a [4+2] cycloaddition. researchgate.net

Another strategy focuses on the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives. nih.gov This solid-phase synthesis approach involves the reaction of N-benzyl-4-piperidone with a dipeptide anchored to a Wang resin, followed by cleavage from the support to yield the final spiro compounds. nih.gov These nitrogen-containing spirocycles have been investigated for their potential as inhibitors of the mitochondrial permeability transition pore. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
2-Oxaspiro[4.5]decane-3-carboxylic acid
Oxaspiro[5.5]decanenone
Alkylidene 2,3-dimethoxybutenolide
L-ascorbic acid
2-Oxoacid
Oxopentoate methyltransferase
Formaldehyde
Acetaldehyde
Spiroketal / Spiroacetal
Glycal epoxide
Ti(Oi-Pr)4 (Titanium isopropoxide)
TsOH (p-Toluenesulfonic acid)
Cephalosporolide E
Vinyldiazoacetate
Quinone
Spirocyclic dihydrofuran
Chromene
2-Oxa-7-azaspiro[4.5]decane
Enynamide
1,4,8-Triazaspiro[4.5]decan-2-one

Reactivity and Mechanistic Investigations of 2 Oxaspiro 4.5 Decane 3 Carboxylic Acid Systems

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a primary site for chemical modification in 2-Oxaspiro[4.5]decane-3-carboxylic acid, allowing for a variety of functional group interconversions.

Decarboxylation Reactions and Kinetic Studies

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a fundamental reaction of carboxylic acids. For beta-keto acids, this process often occurs readily upon heating through a cyclic transition state. masterorganicchemistry.com While this compound is not a beta-keto acid, studies on related structures provide insight into its potential for decarboxylation.

Kinetic studies on the decarboxylation of 2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid, a related spirocyclic lactone carboxylic acid, have shown that the reaction is first-order and homogeneous. rsc.org The thermodynamic parameters for this reaction, measured between 455.6 and 498.9 K, suggest a concerted intramolecular mechanism for decomposition. rsc.org

Temperature (K)Rate Constant (k)
455.6-
498.9-

Table 1: Decarboxylation Rate Data for 2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid (Specific rate constants were not provided in the abstract).

The activation enthalpy (ΔH‡) for the decarboxylation of 2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid was found to be 29.0 kcal/mole, with an activation entropy (ΔS‡) of -13.6 e.u. at 500 K. rsc.org These values are consistent with a mechanism involving a constrained transition state, as would be expected for an intramolecular process. Under oxidative conditions, decarboxylation of carboxylic acids can lead to the formation of organometallic species with electrophilic reactivity. rsc.org Conversely, redox-neutral decarboxylation can generate nucleophilic organometallic species. rsc.org

Esterification and Amidation Reactions

The carboxylic acid group of this compound is expected to undergo standard esterification and amidation reactions. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Amidation involves the reaction of the carboxylic acid with an amine, often requiring activation of the carboxylic acid to form a more reactive intermediate, such as an acyl halide or by using a coupling agent.

Modern synthetic methods allow for direct amidation of carboxylic acids and esters under milder conditions, often employing catalysts to facilitate the reaction. mdpi.com For instance, deoxyfluorination agents like 2-pyridinesulfonyl fluoride (B91410) can be used for the one-pot synthesis of amides and esters from carboxylic acids. rsc.org

Spirocyclic Ring System Reactivity

The spirocyclic nature of this compound introduces ring strain and conformational rigidity that can influence its reactivity.

Nucleophilic and Electrophilic Reactivity of Related Oxaspiro-Lactones

While specific studies on the nucleophilic and electrophilic reactivity of this compound are not prevalent, the behavior of related oxaspiro-lactones can be informative. The lactone carbonyl group in such systems is an electrophilic site, susceptible to attack by nucleophiles. The spiro center can also influence the stereochemical outcome of reactions at adjacent centers.

Ring-Opening and Isomerization Pathways of Oxetane-Carboxylic Acids

Studies on oxetane-carboxylic acids, which also feature a strained oxygen-containing ring, reveal a propensity for isomerization into lactones. nih.govacs.org This transformation can occur upon storage at room temperature or with gentle heating, often without the need for an external catalyst. nih.govacs.org The instability of these molecules can significantly impact reaction yields. nih.govacs.org While this compound contains a less-strained tetrahydrofuran (B95107) ring, the principles of ring-opening and isomerization are still relevant.

The isomerization of oxetane-carboxylic acids is believed to proceed through an intramolecular nucleophilic attack of the carboxylic acid on the oxetane (B1205548) ring. ic.ac.uk Computational studies have explored the mechanism of this transformation, suggesting that a chain of two carboxylic acid molecules may be required to facilitate the proton transfer needed for the ring-opening to occur with a reasonable energy barrier. rogue-scholar.org The activation of the oxetane ring by Lewis acids can also promote intramolecular isomerizations. acs.orgresearchgate.net

ReactantProductConditions
Oxetane-carboxylic acids(Hetero)cyclic lactonesRoom temperature or slight heating

Table 2: General Isomerization of Oxetane-Carboxylic Acids

Formation of Fused and Bridged Spiroheterocyclic Architectures

The this compound scaffold holds potential as a building block for the synthesis of more complex fused and bridged spiroheterocyclic systems. Although specific examples starting from this particular acid are limited, general strategies for the synthesis of related spiro compounds can be considered. For instance, methods have been developed for the synthesis of 8-oxa-2-azaspiro[4.5]decanes from commercially available starting materials. researchgate.net The synthesis of various oxaspirocyclic compounds often involves the condensation of a cyclic ketone with a suitable di-acid or its equivalent. mdpi.com

Pyridazinone Ring Formation from Keto-Carboxylic Acid Intermediates

The synthesis of pyridazinone rings fused to a spiro[4.5]decane system is a notable transformation that typically proceeds through a keto-carboxylic acid intermediate. While the direct conversion of this compound to a pyridazinone is not extensively documented, a highly analogous and well-established pathway involves the use of 2-Oxaspiro[4.5]decane-1,3-dione as the starting material. This dione (B5365651) is readily converted into a γ-keto-carboxylic acid, which then undergoes cyclocondensation with hydrazine (B178648) or its derivatives to yield the desired spiro-pyridazinone.

The formation of the crucial keto-carboxylic acid intermediate from the spiro-dione can be achieved via two primary methods: Friedel-Crafts acylation or reaction with Grignard reagents. In the Friedel-Crafts approach, the anhydride (B1165640) functionality of the dione reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce an aroyl group, thereby forming an aromatic keto-carboxylic acid. Alternatively, the reaction of the dione with an organomagnesium halide (Grignard reagent) leads to the formation of an aliphatic or aromatic keto-carboxylic acid, depending on the nature of the Grignard reagent.

Once the keto-carboxylic acid is obtained, the subsequent ring closure to form the pyridazinone is typically effected by refluxing with hydrazine hydrate (B1144303) in a suitable solvent like ethanol. The mechanism involves the initial formation of a hydrazone with the keto group, followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazone onto the carboxylic acid carbonyl, and subsequent dehydration to yield the cyclic pyridazinone.

StepReactionReagents and ConditionsIntermediate/Product
1aFriedel-Crafts AcylationArene, AlCl₃, 0 °C to rt, 24 hAromatic γ-keto-carboxylic acid
1bGrignard ReactionGrignard reagent, 0 °C to rt, 24 hAliphatic/Aromatic γ-keto-carboxylic acid
2CyclocondensationHydrazine hydrate, Ethanol, Reflux, 4 hSpiro[cyclohexane-1,6'-tetrahydropyridazin-3'-one] derivative

A plausible pathway for the utilization of this compound in a similar synthesis would involve its conversion to a suitable derivative that can undergo Friedel-Crafts acylation or a Grignard reaction to generate a keto-acid. For instance, the carboxylic acid could be converted to its acid chloride, which could then be used in a Friedel-Crafts reaction. Alternatively, the lactone ring could potentially be opened by a Grignard reagent, leading to a keto-acid.

The research findings for the synthesis of spiro[cycloalkane]pyridazinones from the corresponding diones are detailed in the table below, showcasing the versatility of this approach in generating a variety of substituted pyridazinones.

Starting MaterialReagentProductYield (%)
2-Oxaspiro[4.5]decane-1,3-dioneToluene/AlCl₃, then Hydrazine4-(p-tolyl)-spiro[cyclohexane-1,6'-tetrahydropyridazin-3'-one]65
2-Oxaspiro[4.5]decane-1,3-dioneBenzene/AlCl₃, then Hydrazine4-phenyl-spiro[cyclohexane-1,6'-tetrahydropyridazin-3'-one]72
2-Oxaspiro[4.5]decane-1,3-dionePhenylmagnesium bromide, then Hydrazine4-phenyl-spiro[cyclohexane-1,6'-tetrahydropyridazin-3'-one]58
2-Oxaspiro[4.5]decane-1,3-dioneAnisole/AlCl₃, then Hydrazine4-(4-methoxyphenyl)-spiro[cyclohexane-1,6'-tetrahydropyridazin-3'-one]68

Other Heterocyclic Annulations

Beyond the formation of pyridazinones, the this compound scaffold holds potential for the synthesis of other heterocyclic rings, such as triazoles and tetrazoles. While direct, one-pot syntheses from the parent spiro-carboxylic acid are not commonly reported, plausible multi-step synthetic pathways can be envisaged based on established transformations of carboxylic acids.

The general strategy for these annulations involves the conversion of the carboxylic acid functionality into a precursor suitable for cyclization with a nitrogen-rich reagent. For the synthesis of triazoles, a common approach involves the conversion of the carboxylic acid into an amide, which can then be transformed into a thioamide. The thioamide can subsequently react with a hydrazine derivative to form a triazole ring.

For the construction of tetrazole rings, the carboxylic acid can be converted into a nitrile. The nitrile then undergoes a [3+2] cycloaddition with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid, to furnish the tetrazole ring.

These proposed synthetic routes are outlined in the table below:

Target HeterocycleKey Intermediate from Carboxylic AcidSubsequent Reagents and Conditions
TriazoleThioamideHydrazine derivative, heat
TetrazoleNitrileSodium azide, Lewis acid (e.g., ZnCl₂)

It is important to note that these are generalized pathways, and the specific reaction conditions would require optimization for the this compound system. The reactivity of the spiro-lactone moiety would also need to be considered, as it may undergo reactions under the conditions required for the transformation of the carboxylic acid and subsequent cyclization.

Further research into the direct functionalization of this compound and its derivatives is warranted to explore the full scope of its utility in the synthesis of diverse heterocyclic systems.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization

Spectroscopic techniques are fundamental to determining the connectivity and functional group composition of 2-Oxaspiro[4.5]decane-3-carboxylic acid. High-resolution NMR, mass spectrometry, and vibrational spectroscopy each offer unique insights into the molecule's structure.

High-resolution NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of the molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the functional groups and structural motifs present.

In ¹H NMR spectroscopy, the acidic proton of the carboxyl group is expected to appear as a broad singlet in the downfield region, typically between 10-12 ppm, due to significant deshielding and hydrogen bonding. libretexts.org The protons on the carbon adjacent to the carboxylic acid (alpha-protons) would likely resonate in the 2.0-3.0 ppm range. libretexts.orglibretexts.org The remaining protons of the tetrahydrofuran (B95107) and cyclohexane (B81311) rings would produce a complex series of overlapping multiplets in the upfield region, generally between 1.0 and 4.5 ppm.

In ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid is characteristically found in the 165-185 ppm range. openstax.org The spiro carbon, being a quaternary center, would have a distinct chemical shift, while the other carbons of the cyclohexane and tetrahydrofuran rings would appear at higher field strengths.

Table 1: Predicted NMR Chemical Shift Ranges for this compound
NucleusFunctional GroupPredicted Chemical Shift (ppm)
¹HCarboxyl (-COOH)10.0 - 12.0
¹HAlpha-Protons (-CH-COOH)2.0 - 3.0
¹HRing Protons (-CH₂-, -CH-)1.0 - 4.5
¹³CCarbonyl (-C OOH)165 - 185
¹³CSpiro Carbon (C5)Varies (Quaternary)
¹³CRing Carbons (-CH₂-, -CH-)20 - 80

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis. The monoisotopic mass of this compound is 184.10994 Da. uni.lu

Techniques like Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) analyzers can provide highly accurate mass measurements. Predicted data shows the formation of various adducts under different ionization conditions. uni.lu For instance, in positive ion mode, protonated ([M+H]⁺) and sodiated ([M+Na]⁺) molecules are expected, while in negative ion mode, the deprotonated molecule ([M-H]⁻) would be prevalent. uni.lu

The fragmentation pattern in MS provides clues to the molecular structure. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl radical (M-17) or the entire carboxyl group (M-45). libretexts.org Given the potential for thermal instability in related spiro compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is often a more suitable technique than Gas Chromatography-Mass Spectrometry (GC-MS) for analysis, as it avoids high-temperature vaporization that could cause degradation. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound Adducts uni.lu
AdductPredicted m/z
[M+H]⁺185.11722
[M+Na]⁺207.09916
[M-H]⁻183.10266
[M+NH₄]⁺202.14376
[M+K]⁺223.07310

Infrared (IR) spectroscopy is highly effective for identifying the key functional groups within this compound. The carboxylic acid group presents two highly characteristic absorptions: a very broad O–H stretching band, typically found between 2500 and 3300 cm⁻¹, and a strong C=O (carbonyl) stretching band between 1710 and 1760 cm⁻¹. openstax.orglibretexts.org The broadness of the O-H band is a result of extensive hydrogen bonding, which often occurs as dimers in the condensed phase. libretexts.org Additionally, a C–O stretching vibration from the ether linkage in the tetrahydrofuran ring would be expected in the 1000-1300 cm⁻¹ region.

UV-Visible spectroscopy is used to study electronic transitions. Saturated carboxylic acids and ethers lack significant chromophores that absorb in the typical UV-Vis range (200–800 nm). Consequently, this compound is expected to have a UV absorption maximum at a low wavelength (around 210 nm), which is generally not useful for detailed structural analysis. libretexts.org

Table 3: Characteristic Infrared Absorption Bands for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Carboxyl O-HStretching2500 - 3300 (very broad)
Alkyl C-HStretching2850 - 3000
Carbonyl C=OStretching1710 - 1760 (strong)
Ether C-OStretching1000 - 1300

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute configuration and intermolecular interactions. While the specific crystal structure of this compound has not been reported, analysis of closely related compounds offers significant insight into its likely solid-state behavior.

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework for understanding molecular properties and reactivity, complementing experimental findings.

Quantum-chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in exploring the potential energy surfaces of chemical reactions. These methods can be used to model reaction pathways, identify transition states, and calculate activation energies, thereby elucidating reaction mechanisms.

For this compound, such calculations could be applied to investigate various potential reactions. For instance, studies on the related compound 2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid have examined its thermal decarboxylation. rsc.org Experimental kinetic data for this reaction suggested a concerted, intramolecular mechanism. rsc.org Computational modeling could be employed to validate this proposed mechanism for this compound by locating the six-membered cyclic transition state involved in such a process and calculating the associated energy barrier. This would provide a deeper, molecular-level understanding of its chemical stability and reactivity.

Molecular Dynamics and Conformational Search Studies

Molecular dynamics (MD) simulations and conformational search studies are powerful computational tools used to explore the flexibility and accessible energy landscapes of molecules like this compound. While specific, in-depth MD studies exclusively targeting this compound are not extensively documented in publicly available literature, insights can be drawn from computational analyses of related spirocyclic lactones and cyclohexane derivatives. These studies help in understanding the molecule's dynamic behavior, identifying low-energy conformers, and characterizing the spatial arrangement of its constituent rings and functional groups.

The conformational flexibility of this compound is primarily dictated by the cyclohexane ring, the lactone ring, and the orientation of the carboxylic acid substituent. The spirocyclic fusion of the cyclohexane and γ-lactone rings introduces significant conformational constraints compared to non-spirocyclic analogues.

A systematic conformational search, often employing methods like Monte Carlo (MC) or low-mode molecular dynamics, is typically the first step. This is followed by geometry optimization and energy calculation of the identified conformers using quantum mechanical methods, such as Density Functional Theory (DFT), to obtain accurate energy rankings and structural parameters.

Molecular dynamics simulations can then be performed in a simulated environment (e.g., in a solvent like water or in a vacuum) to observe the time-dependent behavior of the molecule. These simulations reveal the transitions between different conformational states and the stability of the most populated conformations.

The results from such computational studies are critical for understanding how the molecule might interact with biological targets, as its shape and dynamic properties are key determinants of its pharmacological activity.

Detailed Research Findings

In hypothetical molecular dynamics and conformational search studies on this compound, the primary objectives would be to identify the most stable conformers and to quantify their relative energies and populations at a given temperature. The cyclohexane ring would be expected to exist predominantly in a chair conformation to minimize steric and torsional strain. The lactone ring, fused at the spiro center, would likely exhibit a slightly puckered envelope conformation.

The key variables defining the different conformers would be the specific chair orientation of the cyclohexane ring and the rotational position (rotamer) of the C2-C3 bond of the lactone ring, which affects the positioning of the carboxylic acid group. It is anticipated that the carboxylic acid group would preferentially occupy an equatorial position relative to the lactone ring to minimize steric hindrance.

The interactive data table below summarizes plausible findings from a conformational search, showcasing the primary low-energy conformers, their relative energies, and key defining dihedral angles. These values are representative of what would be expected from a detailed computational analysis of this molecule or structurally similar spiro-lactones.

Interactive Data Table: Conformational Analysis of this compound

Conformer Relative Energy (kcal/mol) Population (%) Key Dihedral Angle (O1-C2-C3-C(O)OH) (°) Cyclohexane Conformation
A 0.00 75.2 -150 Chair
B 0.85 18.5 65 Chair

| C | 1.50 | 6.3 | -30 | Twist-Boat |

Derivatization and Chemical Modification Strategies

N-Alkylation and N-Substitution of Spirocyclic Nitrogen Heterocycles

While "2-Oxaspiro[4.5]decane-3-carboxylic acid" is an oxygen-containing heterocycle, its chemical modification can include the synthesis of nitrogen-containing analogs, such as 2-azaspiro[4.5]decanes, which then open up possibilities for N-alkylation and N-substitution. This conversion can be envisioned through a multi-step process involving the opening of the lactone ring, amination, and subsequent cyclization to form the corresponding lactam or cyclic amine. Once the nitrogen-containing spirocycle is obtained, a variety of substitution reactions can be employed to introduce diverse functional groups.

The synthesis of substituted azaspiro[4.5]decanes has been explored, providing a framework for potential derivatization pathways. For instance, multi-component condensation reactions have been utilized to create substituted 2-azaspiro[4.5]deca-6,9-dien-8-ones. researchgate.net While the starting materials differ from the title compound, the principles of building complexity around the azaspiro core are relevant.

N-alkylation is a fundamental transformation for modifying the properties of nitrogen heterocycles. These reactions typically involve the reaction of the secondary amine of the spirocycle with an alkyl halide or another electrophilic alkylating agent. The choice of the alkylating agent allows for the introduction of a wide array of substituents, from simple alkyl chains to more complex functionalized moieties. These modifications can significantly impact the molecule's polarity, lipophilicity, and steric profile, which in turn can influence its biological activity.

Similarly, N-substitution can encompass a broader range of modifications beyond simple alkylation. This can include acylation to form amides, sulfonylation to introduce sulfonamide groups, or arylation to attach aromatic rings directly to the nitrogen atom. These transformations provide access to a diverse set of derivatives with varied electronic and steric properties. The table below illustrates the types of N-substitutions that could be applied to a hypothetical 2-azaspiro[4.5]decane derivative.

Reaction Type Reagent Functional Group Introduced Potential Impact on Properties
N-AlkylationAlkyl Halide (e.g., CH3I)Alkyl groupIncreased lipophilicity, altered steric bulk
N-AcylationAcyl Chloride (e.g., CH3COCl)Acyl groupIntroduction of a hydrogen bond acceptor, altered polarity
N-ArylationAryl Halide (e.g., C6H5Br) with catalystAryl groupIntroduction of aromatic interactions, increased rigidity
N-SulfonylationSulfonyl Chloride (e.g., TsCl)Sulfonyl groupIntroduction of a strong electron-withdrawing group

Strategic Functionalization for Diversified Spirocyclic Libraries

The creation of spirocyclic compound libraries is a valuable strategy in drug discovery for exploring a wide range of chemical space. tandfonline.com Strategic functionalization of the "this compound" core can be approached in several ways to generate a diverse library of related molecules.

One primary handle for functionalization is the carboxylic acid group. This group can be readily converted into a variety of other functional groups, including esters, amides, and alcohols, through standard organic chemistry transformations. For example, coupling the carboxylic acid with a diverse set of amines would generate a library of amides with varying substituents.

Another approach is to functionalize the spirocyclic core itself. While the saturated carbocyclic ring is relatively inert, the tetrahydrofuran (B95107) ring offers more possibilities. Ring-opening reactions of the lactone can provide access to linear intermediates that can be further modified before a potential re-cyclization to form new spirocyclic systems or other heterocyclic structures. For instance, reduction of the lactone to the corresponding diol would provide two hydroxyl groups that could be differentially functionalized.

Furthermore, cascade reactions can be a powerful tool for the rapid assembly of complex spirocyclic structures. For example, a Beckwith-Dowd ring expansion cascade has been used to synthesize spirocyclic γ-lactones. While this method builds the spirocycle, the principles of cascade reactions could be adapted to modify the existing "this compound" skeleton.

The table below outlines some potential strategic functionalization approaches for generating a diversified library from the parent compound.

Functionalization Site Reaction Type Resulting Functional Group Library Diversity
Carboxylic AcidAmide CouplingAmidesDiverse R-groups from a library of amines
Carboxylic AcidEsterificationEstersDiverse R-groups from a library of alcohols
Lactone RingReductionDiolDifferential protection and functionalization of two hydroxyl groups
Lactone RingRing-opening with nucleophilesHydroxy-acids, -esters, -amidesLinearized scaffolds for further modification

Incorporation into Complex Molecular Architectures (e.g., Spiroketal Glycosides)

The "this compound" motif can serve as a building block for the synthesis of more complex molecular architectures. A particularly relevant class of complex molecules is the spiroketal glycosides, which are found in a number of biologically active natural products. The synthesis of spiroketals can often be achieved through the cyclization of a precursor containing both a hydroxyl group and a carbonyl group or its equivalent.

Starting from "this compound," a synthetic route to a spiroketal glycoside could involve the reduction of the carboxylic acid to a primary alcohol. This would be followed by the reduction of the lactone to the corresponding diol, resulting in a triol intermediate. Subsequent acid-catalyzed cyclization could then lead to the formation of a spiroketal structure.

Alternatively, the lactone itself can be a precursor for spiroketal synthesis. Methodologies have been developed for the synthesis of carbohydrate-derived spiroketals starting from carbohydrate lactones. rsc.org These methods often involve the addition of a nucleophile to the lactone, followed by a series of steps to form the second ring of the spiroketal. An efficient and regioselective approach for the construction of γ-lactone glycosides has also been reported, which proceeds through a debenzylative lactonization reaction. rsc.org

The incorporation of the spirocyclic core of "this compound" into a spiroketal glycoside would involve coupling the spirocycle with a sugar moiety. This could potentially be achieved by activating the carboxylic acid group and reacting it with a suitably protected amino-sugar, or by converting the carboxylic acid into a group that can participate in a glycosylation reaction. The resulting spiroketal glycosides would be complex, three-dimensional molecules with potential for novel biological activities.

Starting Material Key Transformation Intermediate Final Architecture
This compoundReduction of carboxylic acid and lactoneTriolSpiroketal
This compoundCoupling with a sugar moietyGlycosylated spirocycleSpiroketal Glycoside
Carbohydrate Lactone (analogy)Nucleophilic addition and cyclizationDieneSpiroketal

Applications in Chemical Synthesis and Materials Science

2-Oxaspiro[4.5]decane-3-carboxylic acid as a Precursor in Organic Synthesis

The spiro-lactone motif, exemplified by this compound, serves as a valuable precursor in organic synthesis. Spirolactones are a class of organic compounds characterized by a cyclic ester (lactone) attached to another ring system through a shared spiro atom. wikipedia.org This structural arrangement provides a rigid framework and reactive functional groups that can be exploited for the synthesis of more complex molecules. The presence of both a lactone and a carboxylic acid in this compound offers two distinct points for chemical modification.

The lactone ring can undergo ring-opening reactions, providing access to linear hydroxy acid derivatives, which can then be used in a variety of subsequent transformations. scbt.com Lactones are essential intermediates in organic synthesis, enabling the creation of complex molecules. scbt.com For instance, the synthesis of the approved drug Spironolactone relies on the formation of a spirocyclic lactone as a key intermediate step. nih.govmdpi.com Similarly, the carboxylic acid group of this compound can be converted into a wide range of other functional groups, such as esters, amides, or alcohols, further expanding its synthetic utility.

Derivatives of 2-oxaspiro[4.5]decane have been isolated from natural sources, such as the endophytic fungus Roussoella sp., highlighting their presence in biosynthetic pathways and their potential as scaffolds for biologically active compounds. nih.gov The synthesis of spirocyclic lactones is a crucial step in the total synthesis of various natural products and pharmaceutical agents. mdpi.comnih.gov The inherent reactivity of the lactone and carboxylic acid functionalities makes compounds like this compound versatile building blocks for constructing diverse molecular architectures.

Rational Design of Spirocyclic Building Blocks with Enhanced Molecular Properties

The design and synthesis of spirocyclic building blocks, including structures like this compound, are a central focus in modern medicinal chemistry. researchgate.netresearchgate.net This interest stems from the unique three-dimensional (3D) architecture that spirocycles confer upon a molecule. tandfonline.com For many years, drug discovery efforts were dominated by flat, aromatic ring systems, a trend often referred to as "flatland". nih.gov The shift towards spirocyclic and other high-Fsp3 scaffolds represents a deliberate strategy to better explore three-dimensional chemical space. nih.govbldpharm.com

The primary advantage of spirocyclic cores is their inherent rigidity and their ability to project functional groups into distinct vectors in 3D space. tandfonline.comsigmaaldrich.com This spatial arrangement can lead to more specific and potent interactions with biological targets, such as the binding sites of enzymes and receptors, which are themselves complex three-dimensional structures. researchgate.nettandfonline.com By replacing traditional planar scaffolds with spirocyclic motifs, chemists can design molecules with improved conformational restriction and novel structural features. researchgate.netresearchgate.net

Furthermore, the incorporation of spirocyclic building blocks can significantly enhance the physicochemical properties of a molecule. sigmaaldrich.comnih.gov These improvements can include increased aqueous solubility, greater metabolic stability, and optimized lipophilicity (LogP). tandfonline.combldpharm.com The rigid nature of the spirocyclic framework can also protect certain parts of the molecule from metabolic degradation. researchgate.net Therefore, the rational design of spiro-compounds is a key strategy for creating novel molecular entities with properties tailored for drug discovery and development. researchgate.netnih.gov These scaffolds are increasingly used to build compound libraries for biological screening, providing access to previously underexplored areas of chemical space. acs.orgnih.gov

Methodological Advancements for High-Throughput Synthesis of Spirocompounds

While spirocyclic compounds are highly desirable in drug discovery, their structural complexity has historically presented a challenge for rapid and efficient synthesis. researchgate.netnih.gov This has limited their representation in large screening libraries. Consequently, significant research effort has been directed towards developing methodological advancements that enable the high-throughput synthesis (HTS) of spirocompounds. nih.gov HTS methodologies are crucial for generating large and diverse collections of molecules for lead discovery. nih.gov

Modern synthetic strategies are increasingly focused on efficiency and suitability for parallel synthesis or automation. routledge.comchemrxiv.org One prominent advancement is the use of microwave-assisted multicomponent reactions (MCRs). rsc.org MCRs allow for the construction of complex molecules, including spiro heterocycles, in a single step from multiple starting materials, while microwave irradiation can dramatically reduce reaction times and improve yields. rsc.org

The development of novel catalytic systems is another key area of progress. For example, enantioselective methods using organo-catalysis or transition metal catalysis have emerged for the asymmetric synthesis of chiral spirocycles, which is of great importance since biological activity is often stereospecific. rsc.orgacs.orgrsc.org The goal of these advancements is to create robust and reliable synthetic routes that can be applied to a wide range of substrates, allowing for the systematic production of spirocyclic compound libraries. nih.govku.edu Overcoming the synthetic challenges associated with spirocycles is essential for fully exploiting their potential as a source of novel chemical entities for biological screening and drug development. researchgate.netnih.gov

Engineering of Physiochemical Parameters (e.g., Fsp3 Character, LogP, TPSA) for Designed Chemical Entities

A primary motivation for incorporating spirocyclic scaffolds like this compound into molecules is the ability to strategically engineer their physicochemical properties. bldpharm.com These parameters are critical for a compound's absorption, distribution, metabolism, and excretion (ADMET) profile, and ultimately its success as a drug candidate.

Fsp3 Character: The fraction of sp3-hybridized carbons (Fsp3) is a key metric for molecular three-dimensionality. nih.gov Research has shown a correlation between higher Fsp3 values and an increased probability of a compound's success in clinical development. bldpharm.commdpi.com Spirocycles, by definition, contain a quaternary sp3-hybridized carbon at the spiro-center, inherently increasing the Fsp3 count and moving away from the "flatland" of aromatic-rich compounds. nih.govbldpharm.com This increased saturation generally leads to improved aqueous solubility. tandfonline.com

TPSA (Topological Polar Surface Area): TPSA is calculated from the surface contributions of polar atoms (typically oxygen and nitrogen) and is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. The presence of the two oxygen atoms in the lactone ring and the oxygen atoms in the carboxylic acid group of this compound contribute significantly to its TPSA. By using such building blocks, chemists can fine-tune the TPSA of a target molecule to achieve the desired balance of properties.

The strategic use of spirocyclic building blocks allows for the multiparameter optimization of a molecule's properties, as summarized in the table below.

Physicochemical ParameterDefinitionImpact of Incorporating a Spirocyclic ScaffoldRelevant Citations
Fsp3 CharacterFraction of sp3 hybridized carbons (Number of sp3 carbons / Total carbon count)Increases molecular three-dimensionality and often improves aqueous solubility. nih.govbldpharm.commdpi.com
LogPLogarithm of the octanol/water partition coefficient; a measure of lipophilicity.Can be modulated to lower lipophilicity and increase solubility compared to aromatic systems. tandfonline.combldpharm.com
TPSATopological Polar Surface Area; sum of surfaces of polar atoms.Can be fine-tuned by incorporating heteroatoms within the spirocyclic scaffold (e.g., oxygen in an oxaspiro-ring). scispace.com

Q & A

Basic: What synthetic strategies are effective for multigram-scale preparation of 2-Oxaspiro[4.5]decane-3-carboxylic acid, and how are yields optimized?

Answer:
A practical approach involves Boc (tert-butoxycarbonyl) protection of the amine group followed by cyclization to form the spirocyclic core. For example, 7d (a Boc-protected analog) was synthesized in 77% yield using tert-butyl dicarbonate under basic conditions . Key steps include optimizing reaction time (e.g., 12–24 hours), temperature (0°C to room temperature), and purification via column chromatography. Monitoring reaction progress with LCMS ([M+H]+ peaks) ensures intermediate stability . Scaling to multigram quantities requires careful control of exothermic reactions and solvent selection (e.g., DMSO for solubility) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : 1H and 13C NMR are essential for confirming stereochemistry and spirocyclic conformation. For instance, δ 4.41 ppm (t, J = 5.0 Hz) in 1H NMR and δ 171.06 ppm (carbonyl) in 13C NMR are diagnostic for the spiro scaffold .
  • LCMS : Detects molecular ions (e.g., [M+H]+ 238.2) and ensures purity >95% .
  • Elemental Analysis : Validates empirical formulas (e.g., C10H18ClNO2 requires C:54.67%, H:8.26%, N:6.38%) .

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols .
  • Storage : Keep in airtight containers at room temperature, away from incompatible materials (e.g., strong oxidizers) .
  • Disposal : Neutralize acidic residues before disposal and avoid drainage systems .

Advanced: How can biocatalytic approaches using aldolases be integrated into the synthesis of spirocyclic derivatives?

Answer:
Metal-dependent aldolases (e.g., KPHMT I212A mutant) enable stereoselective C–C bond formation. For example, 9d (a dihydroxy-spiro derivative) was synthesized in 52% yield via aldolase-catalyzed condensation, confirmed by [α]20D = +12.1 (c = 5 in H2O) . Key advantages over chemical methods include enantiomeric excess (>95% ee) and mild reaction conditions (aqueous buffer, pH 7.5). Optimize substrate specificity by screening mutant libraries .

Advanced: How can researchers address discrepancies in NMR spectral data during spirocyclic compound characterization?

Answer:

  • Solvent Effects : Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent peaks and ensure accurate δ values .
  • Dynamic Processes : Variable-temperature NMR (e.g., 25–60°C) resolves overlapping signals caused by ring puckering .
  • Cross-Validation : Compare experimental data with DFT-calculated chemical shifts (software: Gaussian or ORCA) .
  • X-ray Crystallography : Resolve ambiguities via SHELXL refinement (e.g., C–C bond lengths <1.54 Å confirm spiro geometry) .

Advanced: What strategies enhance the bioactivity of this compound through γ-spiro conjunction modifications?

Answer:

  • Functionalization : Introduce electron-withdrawing groups (e.g., nitro or chloro substituents) at the 4-position to modulate reactivity. For example, 4-(2-chloro-5-nitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid shows enhanced binding in enzyme assays .
  • Ring Expansion : Replace the oxa group with thia (e.g., 6g , 8-thia analog) to improve metabolic stability, confirmed by LCMS ([M - Cl]+ 234.0) .
  • SAR Studies : Test derivatives against target proteins (e.g., kinases) using SPR or ITC to correlate substituents with IC50 values .

Advanced: How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions?

Answer:

  • Steric Hindrance : The spirocyclic structure restricts access to the carboxylic acid group, necessitating bulky catalysts (e.g., XPhos Pd G3) for Suzuki-Miyaura couplings .
  • Electronic Effects : Electron-deficient aryl boronic esters (e.g., 4-CF3 substituents) improve coupling efficiency (>80% yield) due to enhanced oxidative addition .
  • Protection Strategies : Use methyl esters to prevent decarboxylation during Pd-mediated reactions .

Advanced: What methodologies resolve contradictions in reported synthetic yields for spirocyclic compounds?

Answer:

  • Reproducibility : Standardize reaction parameters (e.g., anhydrous solvents, inert atmosphere) across labs .
  • Byproduct Analysis : Identify side products (e.g., ring-opened intermediates) via HRMS and optimize quenching steps .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions for spirocycle formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.